N-(5-morpholin-4-ylpyridin-2-yl)-2-quinolin-3-ylacetamide
Description
N-(5-morpholin-4-ylpyridin-2-yl)-2-quinolin-3-ylacetamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a quinoline ring
Properties
IUPAC Name |
N-(5-morpholin-4-ylpyridin-2-yl)-2-quinolin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(12-15-11-16-3-1-2-4-18(16)21-13-15)23-19-6-5-17(14-22-19)24-7-9-26-10-8-24/h1-6,11,13-14H,7-10,12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKOBKZIWCXMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)NC(=O)CC3=CC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-morpholin-4-ylpyridin-2-yl)-2-quinolin-3-ylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 5-morpholin-4-ylpyridine with 2-quinolin-3-ylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(5-morpholin-4-ylpyridin-2-yl)-2-quinolin-3-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine and quinoline rings.
Reduction: Reduced forms of the pyridine and quinoline rings.
Substitution: Substituted derivatives at the pyridine and quinoline rings.
Scientific Research Applications
N-(5-morpholin-4-ylpyridin-2-yl)-2-quinolin-3-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(5-morpholin-4-ylpyridin-2-yl)-2-quinolin-3-ylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its morpholine, pyridine, and quinoline rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-morpholin-4-ylpyridin-2-yl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
- 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
Uniqueness
N-(5-morpholin-4-ylpyridin-2-yl)-2-quinolin-3-ylacetamide is unique due to the presence of both a quinoline and a morpholine ring, which are not commonly found together in a single molecule. This unique structure may contribute to its distinct biological and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
